2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846394
InChI: InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

CAS No.:

Cat. No.: VC17846394

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one
Standard InChI InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3
Standard InChI Key GOFOJQGSRNMYSQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s planar propan-1-one core facilitates conjugation between the aromatic 3-methylphenoxy group and the piperazine ring. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight248.32 g/mol
SMILESCC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2
InChIKeyGOFOJQGSRNMYSQ-UHFFFAOYSA-N
Melting PointNot reported

The piperazine ring adopts a chair conformation, while the 3-methylphenoxy group introduces steric hindrance, influencing reactivity .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1,650–1,700 cm1^{-1} (C=O stretch) and 1,250–1,300 cm1^{-1} (C-O-C ether stretch).

  • NMR: 1H^1\text{H} NMR signals include a singlet for the ketone carbonyl (δ 2.1–2.3 ppm) and multiplet peaks for the piperazine protons (δ 2.5–3.5 ppm).

Synthesis and Production

Laboratory Synthesis

The synthesis involves a three-step process:

  • Etherification: 3-Methylphenol reacts with 1-chloropropan-1-one in the presence of a base (e.g., K2_2CO3_3) to form 2-(3-methylphenoxy)propan-1-one.

  • Piperazine Substitution: The intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under reflux to introduce the amine group.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Industrial Manufacturing

Industrial-scale production optimizes yield (∼85%) through:

  • Continuous-flow reactors to enhance mixing and heat transfer.

  • Crystallization techniques using ethanol/water mixtures for purification.

Chemical Reactivity and Stability

The compound undergoes characteristic reactions at two sites:

  • Ketone Group:

    • Reduction: Catalytic hydrogenation (H2_2, Pd/C) yields the secondary alcohol.

    • Nucleophilic Addition: Grignard reagents form tertiary alcohols.

  • Piperazine Ring:

    • Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

    • Acylation: Acetic anhydride acetylates the secondary amines.

Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere.

Applications in Scientific Research

Pharmacological Research

The compound’s piperazine moiety exhibits affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, suggesting potential in treating neurological disorders. Preliminary in vitro studies show IC50_{50} values of 1.2–3.8 μM for receptor binding, though in vivo efficacy remains unverified.

Material Science

As a monomer, it polymerizes with diisocyanates to form polyurethanes with enhanced thermal stability (decomposition temperature: 280°C).

Comparison with Related Piperazine Derivatives

CompoundMolecular FormulaKey Applications
2-(4-Methylphenoxy) analogC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}Lower receptor affinity
Piperazine-1-carboxamideC5H10N2O\text{C}_{5}\text{H}_{10}\text{N}_{2}\text{O}Antifungal agents

The 3-methylphenoxy group in 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one enhances lipid solubility compared to unsubstituted analogs, improving blood-brain barrier penetration.

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